molecular formula C14H15BrN2O3 B2438423 2-bromo-N-(3-(isoxazol-4-yl)propyl)-5-methoxybenzamide CAS No. 2034267-39-3

2-bromo-N-(3-(isoxazol-4-yl)propyl)-5-methoxybenzamide

Cat. No. B2438423
CAS RN: 2034267-39-3
M. Wt: 339.189
InChI Key: MOOBKUZJZLIXAU-UHFFFAOYSA-N
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Description

2-bromo-N-(3-(isoxazol-4-yl)propyl)-5-methoxybenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as "BIPM" and has been extensively studied for its biochemical and physiological effects.

Scientific Research Applications

Photodynamic Therapy Potential

The new zinc phthalocyanine derivatives, including those substituted with new benzenesulfonamide groups, have been synthesized and characterized for their spectroscopic, photophysical, and photochemical properties. These derivatives exhibit excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them remarkably potent as Type II photosensitizers. This highlights their significant potential for use in photodynamic therapy for cancer treatment due to these features (Pişkin, Canpolat, & Öztürk, 2020).

Molecular Docking and Structural Analysis

A structural study of two methoxyphenylbenzamide isomers revealed the presence of N-H-O and C-H-O hydrogen bonds, Br-Br halogen bonds, C-H-π, and C-Br-π molecular contacts, offering insights into the diverse ways these compounds can couple with protein residues. This analysis indicates the bromine atom's critical role in interactions with protein residues, suggesting potential applications in pharmacophore design and development, with good ligand-protein interaction values comparable to Asciminib (Moreno-Fuquen et al., 2022).

Antidopaminergic Properties

The synthesis and evaluation of (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide and related compounds have provided insights into their antidopaminergic properties. These compounds exhibit potent and selective inhibition of dopamine D-2 mediated responses, suggesting their suitability for investigating dopamine D-2 mediated responses and potential applications in psychopharmacology (Högberg et al., 1990).

Bromophenol Derivatives and Antioxidant Activity

The study of bromophenol derivatives isolated from the red alga Rhodomela confervoides, including structural elucidation and evaluation of their antioxidant activity, has revealed potent scavenging activity against DPPH radicals. These findings indicate the potential application of these derivatives as natural antioxidants in food and pharmaceutical fields, offering a new perspective on the utilization of marine resources (Li et al., 2012).

properties

IUPAC Name

2-bromo-5-methoxy-N-[3-(1,2-oxazol-4-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O3/c1-19-11-4-5-13(15)12(7-11)14(18)16-6-2-3-10-8-17-20-9-10/h4-5,7-9H,2-3,6H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOOBKUZJZLIXAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCCCC2=CON=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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